Elevated Lipophilicity vs. 5-Bromo Analogs
The computed partition coefficient (XLogP3-AA) for 4-Chloro-5-isobutylthiophene-2-carbohydrazide is 2.7, which is 1.2 log units higher than that of 5-bromothiophene-2-carbohydrazide (XLogP3-AA = 1.5) [1][2]. This indicates a significantly increased lipophilicity driven by the 5-isobutyl substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 5-Bromothiophene-2-carbohydrazide; XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3 = +1.2 |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem release 2021.05.07 and 2025.04.14) |
Why This Matters
Higher lipophilicity is often correlated with enhanced passive membrane permeability, a critical parameter for optimizing cellular uptake and bioavailability in early-stage drug discovery.
- [1] PubChem. (2026). 4-Chloro-5-isobutylthiophene-2-carbohydrazide (CID 97034629). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 5-Bromothiophene-2-carbohydrazide (CID 2063863). National Center for Biotechnology Information. View Source
